molecular formula C8H15N B1329854 2,2-Diethylbutanenitrile CAS No. 34579-77-6

2,2-Diethylbutanenitrile

Cat. No.: B1329854
CAS No.: 34579-77-6
M. Wt: 125.21 g/mol
InChI Key: BNECGDCGGVACFF-UHFFFAOYSA-N
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Description

2,2-Diethylbutanenitrile is an organic compound with the molecular formula C8H15N. It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Diethylbutanenitrile can be synthesized through several methods. One common approach involves the alkylation of butanenitrile with ethyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the butanenitrile, followed by the addition of ethyl halides to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes can be employed to facilitate the alkylation reactions. Additionally, continuous flow reactors may be used to optimize reaction conditions and scale up production.

Chemical Reactions Analysis

Types of Reactions

2,2-Diethylbutanenitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

2,2-Diethylbutanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the study of biochemical pathways.

    Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Diethylbutanenitrile involves its reactivity with various chemical reagents. The cyano group is a key functional group that participates in reactions such as nucleophilic addition and substitution. The molecular targets and pathways depend on the specific reactions and applications, ranging from the formation of amides and amines to the synthesis of complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylbutanenitrile: Similar in structure but with methyl groups instead of ethyl groups.

    2,2-Diethylpropanenitrile: Another nitrile with a different carbon skeleton.

    2,2-Diethylpentanenitrile: A longer carbon chain variant.

Uniqueness

2,2-Diethylbutanenitrile is unique due to its specific carbon chain length and the presence of ethyl groups, which influence its reactivity and applications. Compared to similar compounds, it offers distinct properties that can be leveraged in various chemical syntheses and industrial processes.

Properties

IUPAC Name

2,2-diethylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-4-8(5-2,6-3)7-9/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNECGDCGGVACFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90188124
Record name Butyronitrile, 2,2-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34579-77-6
Record name Butyronitrile, 2,2-diethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034579776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC70864
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70864
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butyronitrile, 2,2-diethyl-
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URL https://comptox.epa.gov/dashboard/DTXSID90188124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-diethylbutanenitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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